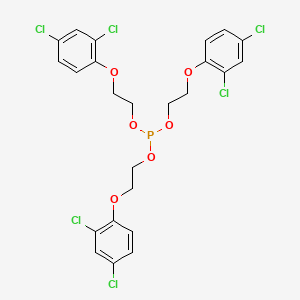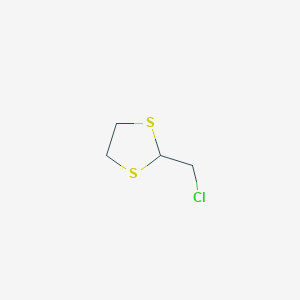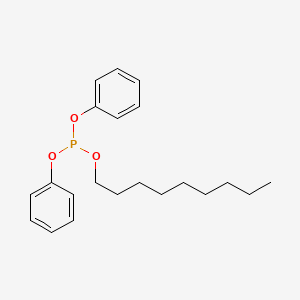
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate is an organic compound with the molecular formula C13H17BrO4 It is a derivative of propanoic acid, where the ethyl ester is substituted with a bromo and two methoxy groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate typically involves the esterification of 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether are used.
Major Products
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate can be compared with other similar compounds:
Ethyl 2-bromopropanoate: Similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
Ethyl 3-bromopropionate: Another similar compound but with different substitution patterns on the phenyl ring.
4-Bromo-2,5-dimethoxyphenethylamine: Shares the bromo and methoxy groups but differs in the overall structure and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open avenues for therapeutic applications.
Eigenschaften
CAS-Nummer |
92018-57-0 |
|---|---|
Molekularformel |
C13H17BrO4 |
Molekulargewicht |
317.17 g/mol |
IUPAC-Name |
ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H17BrO4/c1-4-18-13(15)6-5-9-7-11(16-2)12(17-3)8-10(9)14/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
VUFQQEANWUHYKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC(=C(C=C1Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)

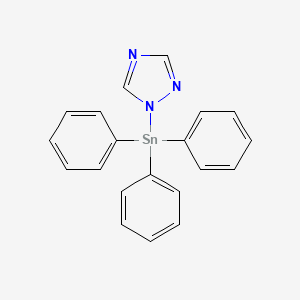
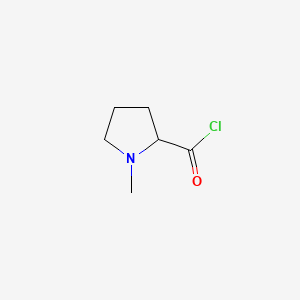
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)

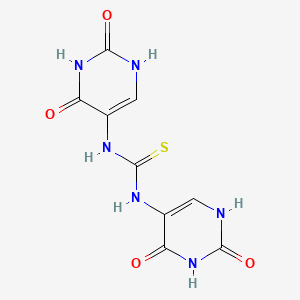
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
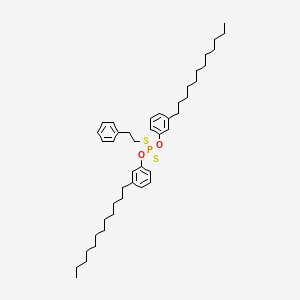
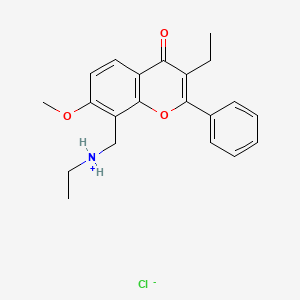
![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)
